molecular formula C12H9FN2O2S B8348643 2-(4-Fluorophenylthio)-5-nitroaniline

2-(4-Fluorophenylthio)-5-nitroaniline

Cat. No.: B8348643
M. Wt: 264.28 g/mol
InChI Key: ATKKRTLSDPQYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenylthio)-5-nitroaniline is a nitroaniline derivative characterized by a fluorine-substituted phenylthio group at the 2-position and a nitro group at the 5-position of the aniline ring. It is primarily synthesized via the reaction of this compound hydrochloride with n-butyl nitrite in acetic acid, followed by copper-mediated reduction .

Properties

Molecular Formula

C12H9FN2O2S

Molecular Weight

264.28 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-5-nitroaniline

InChI

InChI=1S/C12H9FN2O2S/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H,14H2

InChI Key

ATKKRTLSDPQYGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Nitroaniline derivatives with fluorine or other substituents at varying positions exhibit distinct physicochemical and pharmacological properties. Below is a comparison with structurally related compounds:

Table 1: Comparison of Fluoro-Nitroaniline Isomers
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
2-(4-Fluorophenylthio)-5-nitroaniline 2-(4-FS), 5-NO₂ 278.30 Not reported Intermediate for antiallergic agents
2-Fluoro-4-nitroaniline 2-F, 4-NO₂ 156.11 - Precursor in arylations
2-Fluoro-5-nitroaniline 2-F, 5-NO₂ 156.11 99–101 Synthesis of heterocycles
4-Fluoro-2-nitroaniline 4-F, 2-NO₂ 156.11 92.5–95 Noted for crystallographic studies
4-Fluoro-3-nitroaniline 4-F, 3-NO₂ 156.11 96–98 High thermal stability

Key Observations :

  • Positional Effects : The position of the nitro and fluorine groups significantly impacts melting points and reactivity. For example, 4-fluoro-2-nitroaniline (mp 92.5–95°C) and 4-fluoro-3-nitroaniline (mp 96–98°C) exhibit higher thermal stability than 2-fluoro-5-nitroaniline (mp 99–101°C) .
  • Electronic Effects : The fluorine atom’s electron-withdrawing nature enhances the nitro group’s electrophilicity, influencing reactivity in coupling reactions .

Substituent Variations in Nitroaniline Derivatives

Replacing the fluorophenylthio group with other substituents alters solubility, bioavailability, and synthetic utility:

Table 2: Impact of Substituent Variation
Compound Name Substituent Molecular Weight (g/mol) Key Properties
This compound 4-FS 278.30 Chloroform-soluble; forms HCl salt
3-(4-Chlorophenoxy)-5-nitroaniline 4-Cl-phenoxy 264.67 High purity (95%); used in dye synthesis
4-Chloro-2-fluoro-5-nitroaniline 4-Cl, 2-F, 5-NO₂ 205.57 Precursor for agrochemicals
3-(3,5-Dimethylphenoxy)-5-nitroaniline 3,5-diMe-phenoxy 272.31 Enhanced lipophilicity

Key Observations :

  • Phenoxy vs. Phenylthio: Phenoxy-substituted derivatives (e.g., 3-(4-chlorophenoxy)-5-nitroaniline) exhibit higher polarity compared to phenylthio analogs, affecting solubility in organic solvents .
  • Chloro-Fluoro Synergy : 4-Chloro-2-fluoro-5-nitroaniline demonstrates synergistic electronic effects, making it a versatile intermediate in pesticide synthesis .

Piperidine and Morpholine Derivatives

Incorporation of cyclic amines modifies steric and electronic profiles:

Table 3: Piperidine/Morpholine-Substituted Nitroanilines
Compound Name Substituent Molecular Weight (g/mol) Key Applications
2-(4-Methylpiperidin-1-yl)-5-nitroaniline 4-Me-piperidine 235.28 Pharmacological research
2-(4-Methylpiperazin-1-yl)-5-nitroaniline 4-Me-piperazine 251.28 Anticancer candidate
4-(2-Amino-4-nitrobenzoyl)morpholine Morpholine-carbonyl 251.24 Polymer additive

Key Observations :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 2-(4-methylpiperazin-1-yl)-5-nitroaniline) exhibit better water solubility due to the additional nitrogen atom, enhancing bioavailability in drug design .
  • Morpholine Derivatives : Morpholine-substituted nitroanilines are valued for their stability in acidic conditions, making them suitable for industrial applications .

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